molecular formula C10H9NO4S2 B3175290 Dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate CAS No. 956576-59-3

Dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate

Cat. No. B3175290
CAS RN: 956576-59-3
M. Wt: 271.3 g/mol
InChI Key: QAIHQRCRVSQBDA-UHFFFAOYSA-N
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Description

Dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate is a chemical compound used for proteomics research . It has a molecular formula of C10H9NO4S2 and a molecular weight of 271.32 .

Scientific Research Applications

Chemopreventive Properties

Isothiocyanates, including compounds structurally related to dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate, have been extensively studied for their chemopreventive properties. They occur naturally in cruciferous vegetables and, upon consumption, lead to substantial intake of isothiocyanates. These compounds, both naturally occurring and synthetic analogs, have shown powerful inhibitory effects on carcinogenesis in laboratory animals, especially in models of lung and esophageal cancer. The primary mechanism for this inhibition appears to be the selective inhibition of cytochrome P450 enzymes that are involved in the metabolic activation of carcinogens. Additionally, isothiocyanates also induce Phase II enzymes and enhance apoptosis, which may contribute to their chemopreventive activity. Among the isothiocyanates, phenethyl isothiocyanate has been highlighted as a particularly effective inhibitor of lung tumor induction by tobacco-specific nitrosamines, suggesting its potential development as a chemopreventive agent against lung cancer (Hecht, 2000).

Environmental and Health Research Synthesis

The synthesis and characterization of methylated and thiolated arsenic species, which are not readily available commercially, have been addressed to support studies on the environmental fate and human health effects of arsenic. This includes the synthesis of compounds like monomethylarsonous acid (MMAIII) and others, providing essential tools for research in toxicology and environmental sciences. The review focuses on available synthesis methods, offering insights into the best practices for producing these arsenic compounds for research purposes. This highlights the importance of having access to specific chemical compounds like this compound for detailed environmental and health research, especially considering the significant impact of arsenic exposure on health (Cullen et al., 2016).

properties

IUPAC Name

dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S2/c1-5-6(9(12)14-2)8(11-4-16)17-7(5)10(13)15-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIHQRCRVSQBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N=C=S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901168834
Record name 2,4-Dimethyl 5-isothiocyanato-3-methyl-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956576-59-3
Record name 2,4-Dimethyl 5-isothiocyanato-3-methyl-2,4-thiophenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl 5-isothiocyanato-3-methyl-2,4-thiophenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901168834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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